molecular formula C21H29N3O3 B5619881 N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5619881
M. Wt: 371.5 g/mol
InChI Key: XLOHUMLSZBRSRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that may include acylation, alkylation, and cyclization processes. For instance, the synthesis of similar N-(omega-Aminoalkyl)-2,2,5,5-tetrahydro-3-pyrroline or -pyrrolidine-3-carboxamides involves acylation of the primary amino group of the side chain by reactive acid derivatives or alkylation through the formation of Schiff bases and subsequent reduction (Hankovszky et al., 1986).

Molecular Structure Analysis

Molecular structure analysis includes the study of conformational isomerism, as seen in similar compounds where atropisomerism exists, and enantiomers can racemize at room temperature. This aspect of study helps in understanding the three-dimensional arrangement of atoms in a molecule and its influence on chemical reactivity and interaction with biological targets (Remy et al., 1983).

Chemical Reactions and Properties

Compounds of this nature may participate in various chemical reactions, including those that modify their structure to enhance pharmacological properties. For instance, chemical modifications and the synthesis of analogs to improve pharmacological profiles have been explored in related compounds, indicating a wide range of possible chemical reactions that can alter the chemical and pharmacological properties of the base compound (Nie et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for the pharmacological application of chemical compounds. For instance, the synthesis and crystal structure of benzamide derivatives indicate the importance of these properties in determining the compound's suitability for further application (Wu et al., 2014).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability, and degradation pathways, are vital for understanding the compound's behavior under physiological conditions. Synthesis and characterization of complexes, for example, provide insights into the reactivity and potential biological applications of similar compounds (Amirnasr et al., 2002).

Mechanism of Action

The mechanism of action of pyrrolidine and piperidine derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrrolidine derivatives have been found to inhibit α-glycosidase, an enzyme involved in carbohydrate metabolism .

Safety and Hazards

The safety and hazards associated with pyrrolidine and piperidine derivatives can vary widely depending on the specific compound. For example, some compounds may be classified as combustible solids .

Future Directions

The future directions in the research and development of pyrrolidine and piperidine derivatives are likely to involve the design of new compounds with different biological profiles. This could be achieved by exploring the pharmacophore space due to sp3 hybridization, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

N-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c25-20(17-9-14-27-19-6-2-1-5-16(19)15-17)22-18-7-12-24(13-8-18)21(26)23-10-3-4-11-23/h1-2,5-6,17-18H,3-4,7-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOHUMLSZBRSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCC(CC2)NC(=O)C3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

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